Ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-based compound featuring a sulfamoyl group substituted with a 4-fluorophenyl moiety and an ethyl carboxylate ester at the 2-position. The benzothiophene core is substituted with a fluorine atom at the 4-position, contributing to its electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4S2/c1-2-24-17(21)15-16(14-12(19)4-3-5-13(14)25-15)26(22,23)20-11-8-6-10(18)7-9-11/h3-9,20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWUZFSSEKVLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(4-fluorophenyl)ethanone, in the presence of a base like potassium carbonate.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a sulfamoyl chloride derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms and sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₈H₁₆F₂N₃O₄S
Molecular Weight : 395.39 g/mol
IUPAC Name : Ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
The compound features a benzothiophene scaffold, which is known for its diverse biological activities. The presence of fluorine atoms and a sulfamoyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound can inhibit the growth of cancer cells. The compound's structure allows it to interact with cellular pathways involved in tumor proliferation.
- Cholinesterase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's disease. The IC₅₀ values for related compounds range from 20.8 to 121.7 µM, indicating potential cognitive enhancement or neuroprotective effects.
- Anti-inflammatory Effects : There is evidence that compounds in this class may modulate inflammatory pathways, suggesting potential therapeutic benefits in treating inflammatory diseases.
| Activity | IC₅₀ Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 20.8 - 121.7 | |
| Cytotoxicity (Cancer Cells) | Varies by Cell Line | |
| Anti-inflammatory | Not quantified |
Case Study 1: Antitumor Activity
In a series of experiments conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated that the compound significantly reduced cell viability at concentrations above 50 µM after a 24-hour exposure period. This suggests its potential as an effective anticancer agent.
Case Study 2: Cholinesterase Inhibition
A study focused on the cholinesterase inhibitory activity of benzothiophene derivatives included this compound among other analogs. The compound exhibited competitive inhibition against AChE, with an IC₅₀ comparable to established inhibitors like galantamine. This finding underscores its potential application in treating cognitive disorders.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of fluorine atoms and the sulfamoyl group can enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7)
- Molecular Formula: C₁₈H₁₅F₂NO₄S₂
- Molecular Weight : 411.44 g/mol
- Key Differences: The sulfamoyl group is substituted with a 3-fluoro-4-methylphenyl ring instead of 4-fluorophenyl.
Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (G226-0285)
- Molecular Formula: C₂₀H₂₀FNO₇S₂
- Molecular Weight : 469.51 g/mol
- Key Differences : The 3,4,5-trimethoxyphenyl substituent on the sulfamoyl group increases hydrophilicity (polar surface area = 85.366 Ų) and logP (3.56) compared to the target compound. Methoxy groups may enhance solubility but reduce membrane permeability .
Non-Benzothiophene Analogues
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Molecular Formula : C₂₅H₂₄N₄O₄S
- Molecular Weight : 492.55 g/mol
- Key Differences : This 1,3,4-oxadiazole derivative lacks the benzothiophene core but shares a sulfamoyl-benzamide scaffold. It exhibits antifungal activity via thioredoxin reductase inhibition, suggesting that the sulfamoyl group is a critical pharmacophore for enzyme targeting .
Cyclohexene Carboxylate Derivatives (e.g., Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate)
- Molecular Formula : C₂₁H₁₈ClFO₃
- Molecular Weight : 388.81 g/mol
- Key Differences : These compounds feature a cyclohexene ring instead of benzothiophene. The presence of a 4-fluorophenyl group is common, but the cyclohexene scaffold adopts distinct puckered conformations (e.g., half-chair or envelope), influencing molecular packing and crystal stability .
Comparative Data Table
*Estimated based on substituent contributions.
Key Structural and Functional Insights
- Electron-Withdrawing Effects : Fluorine substituents enhance electrophilicity and metabolic stability. The 4-fluorophenyl group in the target compound may improve binding to aromatic pockets in enzymes compared to methyl or methoxy substituents .
- Sulfamoyl Group : Common in enzyme inhibitors (e.g., LMM5’s thioredoxin reductase inhibition). The sulfamoyl moiety’s geometry and hydrogen-bonding capacity are critical for target engagement .
- Scaffold Flexibility : Benzothiophene derivatives exhibit planar rigidity, whereas cyclohexene-based compounds adopt puckered conformations, affecting their solubility and crystallinity .
Biological Activity
Ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzothiophene core, which is a significant scaffold in medicinal chemistry. The presence of the fluorine atoms and the sulfamoyl group enhances its biological profile.
Molecular Formula
- C : 16
- H : 14
- F : 2
- N : 1
- O : 3
- S : 1
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties through various mechanisms.
-
Inhibition of Tubulin Polymerization
- Compounds in the benzothiophene class have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism leads to cytotoxic effects in several cancer cell lines.
- For instance, compounds structurally related to benzothiophenes demonstrated nanomolar level growth inhibition across the NCI-60 cancer cell line panel, with GI50 values ranging from 10 nM to 90 nM for some analogs .
-
Mechanistic Studies
- In studies involving prostate cancer cell lines, compounds similar to this compound induced mitotic catastrophe, characterized by centrosome overduplication and multinucleation .
- The interaction with tubulin was confirmed through biochemical assays that showed changes in beta-tubulin staining patterns upon treatment with these compounds .
Cytotoxicity Data
A preliminary screen against a panel of 60 human cancer cell lines revealed that several analogs exhibited substantial cytotoxicity:
| Compound | GI50 (nM) | Cell Lines Affected |
|---|---|---|
| Compound A | <10 | All tested lines |
| Compound B | 10–66.5 | Leukemia, Colon |
| Compound C | >100 | Breast (T-47D) |
Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Benzothiophene Derivatives
- Fluorinated Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
